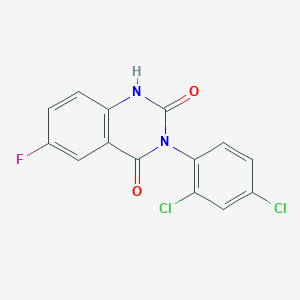

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B071739

Key on ui cas rn:

168900-02-5

M. Wt: 325.1 g/mol

InChI Key: WSABVXQKFNLRDA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05977362

Procedure details

In a four-necked flask equipped with stirrer, reflux cooler, thermometer and dropping funnel, 31 g of 5-fluoroanthranilic acid were dissolved in 280 ml of ethyl acetate at 50° C. To this were added dropwise in the course of 20 minutes 37.6 g of molten 2,4-dichlorophenyl isocyanate from a heatable dropping funnel. The internal temperature increased to 65° C., at which the reaction mixture thickened, but still remained stirrable. It was further stirred for 2 hours under reflux, then cooled to 70° C. and 39.5 g of concentrated sulphuric acid were added dropwise in the course of 10 minutes. The internal temperature again increased to reflux temperature. At this temperature the mixture was further stirred for 4.5 hours, a readily stirrable suspension resulting. The mixture was then cooled to room temperature, the product filtered off by suction and washed twice on the filter each time using 75 ml of ethyl acetate. After drying, 59 g of 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4-dione were obtained having a melting point above 250° C., in a purity of 99% and in a yield of 89.8% of theory.

Yield

89.8%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([NH2:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[N:20]=[C:21]=[O:22].S(=O)(=O)(O)O>C(OCC)(=O)C>[Cl:12][C:13]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=1[N:20]1[C:7](=[O:9])[C:6]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:10]=2)[NH:11][C:21]1=[O:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C(C(=O)O)=C1)N

|

|

Name

|

|

|

Quantity

|

280 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

37.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)N=C=O

|

Step Three

|

Name

|

|

|

Quantity

|

39.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

It was further stirred for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a four-necked flask equipped with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux cooler

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 70° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The internal temperature again increased

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

At this temperature the mixture was further stirred for 4.5 hours

|

|

Duration

|

4.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a readily stirrable suspension resulting

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product filtered off by suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter each time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=CC(=C1)Cl)N1C(NC2=CC=C(C=C2C1=O)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 59 g | |

| YIELD: PERCENTYIELD | 89.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |